REACTION_CXSMILES
|
Cl[C:2]1(Cl)[CH:5]([O:6][Si:7]([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:9])[CH3:8])[CH2:4][C:3]1=[O:14]>CO.[Cl-].[NH4+].[Cu].[Zn]>[Si:7]([O:6][CH:5]1[CH2:2][C:3](=[O:14])[CH2:4]1)([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:9])[CH3:8] |f:1.2.3,4.5|
|
Name
|
2,2-dichloro-3-tert-butyldimethylsilyloxy-cyclobutanone
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(CC1O[Si](C)(C)C(C)(C)C)=O)Cl
|
Name
|
ammonium chloride methanol
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO.[Cl-].[NH4+]
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
was added water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated ammonium chloride water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (hexane/ethyl acetate=5/1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 914 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |